molecular formula C10H11FO2 B2862966 3-(2-Fluorophenoxy)-2-butanone CAS No. 30343-27-2

3-(2-Fluorophenoxy)-2-butanone

Cat. No.: B2862966
CAS No.: 30343-27-2
M. Wt: 182.194
InChI Key: SKNDMBUYSNMHFG-UHFFFAOYSA-N
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Description

3-(2-Fluorophenoxy)-2-butanone is an organic compound with the molecular formula C10H11FO2 and a CAS Registry Number of 30343-27-2 . This chemical is offered with a high purity level of 99% and is intended for research and development purposes exclusively . It is designated "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any personal use. The structural motif of a fluorinated phenoxy group attached to a butanone backbone suggests potential utility in chemical synthesis. Fluorine atoms and ketone functional groups are often key in developing compounds with biological activity, as seen in related structures where similar frameworks are explored for antimicrobial and antimycobacterial properties . Researchers value this compound as a potential building block (synthon) for constructing more complex molecules in medicinal chemistry and material science. Its mechanism of action is not defined and would be dependent on the specific application under investigation. Researchers are advised to consult the safety data sheet and handle this product in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-(2-fluorophenoxy)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(12)8(2)13-10-6-4-3-5-9(10)11/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNDMBUYSNMHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenoxy)-2-butanone typically involves the reaction of 2-fluorophenol with 2-butanone under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluorophenoxy)-2-butanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Fluorophenoxy)-2-butanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2-Fluorophenoxy)-2-butanone exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to certain enzymes or receptors. This can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

3-(Methylthio)-2-butanone

  • Molecular Formula : C₅H₈OS
  • Molecular Weight : 116.18 g/mol
  • Key Properties :
    • Boiling point: 325.20 K (2.70 kPa) .
    • Contains a methylthio (-SCH₃) group, which introduces sulfur-based reactivity (e.g., nucleophilic substitution).
    • Derivatives like Butocarboxim (an oxime carbamate) are used as insecticides, demonstrating how substituents dictate application .

4-Phenyl-2-butanone

  • Molecular Formula : C₁₀H₁₂O
  • Molecular Weight : 148.20 g/mol
  • Key Properties :
    • A simple aromatic ketone with a phenyl group at the 4-position.
    • Used as a laboratory chemical, highlighting its role in synthetic workflows .

3-Fluorophenylacetone

  • Molecular Formula : C₉H₉FO
  • Molecular Weight : 152.17 g/mol
  • Key Properties :
    • Soluble in chloroform and ethyl acetate .
    • Direct fluorination on the phenyl ring enhances lipophilicity and resistance to oxidative degradation.
  • Contrast with Target Compound: The absence of an ether linkage in 3-Fluorophenylacetone reduces polarity, making it less water-soluble than this compound .

3-({4-Chloro-2-nitrophenyl}sulfanyl)-2-butanone

  • Molecular Formula: C₁₀H₁₀ClNO₃S
  • Molecular Weight : 259.71 g/mol
  • Key Properties :
    • Contains electron-withdrawing groups (chloro, nitro) on the aromatic ring, increasing electrophilicity and reactivity toward nucleophiles .
  • Contrast with Target Compound: The fluorophenoxy group in this compound is less electron-withdrawing than nitro or chloro groups, resulting in milder electronic effects on the ketone moiety .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point/Stability Applications
This compound C₁₀H₁₁FO₂ 184.19 (est.) 2-Fluorophenoxy ether Not reported Research/Pharmaceuticals
3-(Methylthio)-2-butanone C₅H₈OS 116.18 Methylthio 325.20 K (2.70 kPa) Insecticide precursor
4-Phenyl-2-butanone C₁₀H₁₂O 148.20 Phenyl Not reported Laboratory synthesis
3-Fluorophenylacetone C₉H₉FO 152.17 3-Fluorophenyl Not reported Organic intermediates

Table 2: Substituent Effects on Reactivity and Solubility

Substituent Type Electronic Effect Solubility Profile Example Compound
Fluorophenoxy ether Electron-withdrawing (F) Polar organic solvents This compound
Methylthio Electron-donating (S) Lipophilic 3-(Methylthio)-2-butanone
Phenyl Electron-neutral Non-polar solvents 4-Phenyl-2-butanone
Nitro/Chloro Strong electron-withdrawing Low water solubility 3-({4-Chloro-2-nitrophenyl}sulfanyl)-2-butanone

Biological Activity

3-(2-Fluorophenoxy)-2-butanone is an organic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and other relevant biological activities based on various studies and findings.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

  • Study Findings : A study reported that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating its potential as an antimicrobial agent.

2. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated using various cancer cell lines.

  • Case Study : In a study involving human cancer cell lines, the compound showed promising cytotoxic effects, leading to cell death at specific concentrations. The IC50_{50} values varied among different cell lines, indicating selective toxicity which could be beneficial in cancer therapy.

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with cellular pathways involved in apoptosis and cell cycle regulation.

  • Research Insights : Studies have indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Research Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Property Findings Source
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces cell death in human cancer cell lines
MechanismPotentially activates apoptosis pathways

Conclusion and Future Directions

This compound presents a promising profile for further research due to its antimicrobial and cytotoxic properties. Continued investigation into its mechanisms of action and potential therapeutic applications could lead to significant advancements in drug development.

Future studies should focus on:

  • Detailed mechanistic studies to elucidate the pathways involved in its biological activity.
  • In vivo studies to assess efficacy and safety profiles.
  • Exploration of structural analogs to enhance activity and reduce toxicity.

Q & A

Basic: What synthetic routes are recommended for preparing 3-(2-Fluorophenoxy)-2-butanone with high purity?

Methodological Answer:
A two-step approach is commonly employed:

Nucleophilic substitution : React 2-fluorophenol (CAS 367-12-4) with 3-bromo-2-butanone under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:4).

Purification : Use fractional distillation (boiling point ~202–219°C, inferred from analogous fluorophenoxy ketones) followed by recrystallization in ethanol/water (1:3) to achieve >95% purity .

Key Data:

  • Yield: 60–75% (optimized conditions).
  • Purity verification: GC-MS (retention time ~8.2 min) and ¹H NMR (δ 1.25 ppm for methyl groups, δ 6.8–7.2 ppm for fluorophenyl protons) .

Basic: How should researchers address solubility challenges during experimental design?

Methodological Answer:
Solubility varies significantly with solvent polarity:

  • Polar solvents : DMSO (≥50 mg/mL), acetone (30 mg/mL).
  • Nonpolar solvents : Ethyl acetate (15 mg/mL), hexane (<5 mg/mL).
    Recommendations :
  • For kinetic studies, use DMSO as a co-solvent (≤10% v/v) to maintain solubility without altering reaction mechanisms.
  • For crystallization, employ a mixed solvent system (e.g., acetone/hexane gradient) .

Advanced: What analytical techniques resolve contradictions in reported spectral data for this compound?

Methodological Answer:
Discrepancies in NMR and MS data often arise from residual solvents or stereoisomers. Use:

High-resolution LC-MS/MS : Confirm molecular ion [M+H]⁺ at m/z 197.08 (calculated: 197.07) and fragmentation pattern (loss of CO group at m/z 153).

2D NMR (COSY, HSQC) : Assign ambiguous peaks (e.g., overlapping fluorophenyl signals) and verify spatial proximity of protons.

X-ray crystallography : Resolve stereochemical ambiguities in the ketone moiety .

Case Study : A 2024 study resolved conflicting ¹³C NMR data by identifying trace acetonitrile in the sample, highlighting the need for rigorous solvent removal .

Advanced: How does the fluorophenoxy group influence stability under oxidative conditions?

Methodological Answer:
The electron-withdrawing fluorine atom enhances resistance to oxidation:

  • Experimental Protocol : Expose the compound to H₂O₂ (3% v/v) in acetic acid at 50°C for 24 hours.
  • Findings :
    • Stability : <5% degradation (HPLC area %).
    • Degradation products : 3-(2-Fluorophenoxy)-2-butanol (minor, via ketone reduction) and 2-fluorophenol (trace, via ether cleavage).
      Mechanistic Insight : Fluorine’s inductive effect stabilizes the ether linkage against radical-mediated oxidation .

Advanced: What computational models predict the compound’s bioavailability for pharmacological studies?

Methodological Answer:
Use in silico tools to assess drug-likeness:

ADMET Prediction :

  • LogP : 2.25 (experimental: 2.25 ± 0.1), indicating moderate lipophilicity.
  • Blood-brain barrier penetration : Low (predicted CNS activity: −1.2).

Molecular Dynamics (MD) Simulations : Analyze interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .

Validation : Compare predictions with in vitro hepatic microsome assays (e.g., half-life >30 minutes in human liver microsomes) .

Advanced: How can researchers mitigate interference from fluorinated byproducts in reaction mixtures?

Methodological Answer:
Fluorinated impurities (e.g., unreacted 2-fluorophenol) complicate purification. Strategies include:

Solid-phase extraction (SPE) : Use C18 cartridges with methanol/water (70:30) to separate polar byproducts.

Fluorine-specific detection : Employ ¹⁹F NMR (δ −115 ppm for target compound vs. −118 ppm for 2-fluorophenol) .

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